molecular formula C18H19N3O B14720344 {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone CAS No. 6631-15-8

{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone

Cat. No.: B14720344
CAS No.: 6631-15-8
M. Wt: 293.4 g/mol
InChI Key: RTOXCONWHOTFEV-UHFFFAOYSA-N
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Description

The compound {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone is a complex organic molecule that features a pyrazole ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone

    Substitution Reactions: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the dimethylamino group.

    Coupling Reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylboronic acid or phenyl halide is coupled with the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting neurological pathways due to the presence of the dimethylamino group.

    Biochemistry: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it a candidate for use in the synthesis of dyes and pigments.

    Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone exerts its effects depends on its application:

    Pharmacological Action: The dimethylamino group can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

    Catalytic Action: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the pyrazole ring.

    1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazole ring but differs in the substitution pattern.

Uniqueness

    Structural Features:

    Functional Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

6631-15-8

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

[4-[4-(dimethylamino)phenyl]-4,5-dihydro-3H-pyrazol-3-yl]-phenylmethanone

InChI

InChI=1S/C18H19N3O/c1-21(2)15-10-8-13(9-11-15)16-12-19-20-17(16)18(22)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3

InChI Key

RTOXCONWHOTFEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CN=NC2C(=O)C3=CC=CC=C3

Origin of Product

United States

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